

N-demethylation of amides using n-Fluorobenzenesulfonamide and copper salts

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Compound of Interest

Compound Name: *n*-Fluorobenzenesulfonamide

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Application Notes and Protocols for N-demethylation of Amides

Topic: N-demethylation of Amides using N-Fluorobenzenesulfonimide and Copper Salts

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-demethylation is a critical transformation in synthetic and medicinal chemistry, often required for late-stage functionalization of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes and protocols for the N-demethylation of N-methyl amides utilizing a copper-catalyzed radical approach with N-Fluorobenzenesulfonimide (NFSI) as the oxidant. This method, developed by Yi et al., offers a robust and efficient protocol for this transformation under relatively mild conditions.^[1]

The reaction proceeds via a proposed radical mechanism involving a single-electron transfer (SET) process.^[2] A copper catalyst, in combination with NFSI, facilitates the oxidation of the N-methyl amide to an iminium cation intermediate. This is followed by hydrolysis to a transient carbinolamine, which then decomposes to the N-demethylated amide and formaldehyde.^{[1][2]} ^[3]

Data Presentation

Table 1: Optimization of Reaction Conditions

Entry	Catalyst (mol%)	Oxidant (equiv.)	Additive (equiv.)	Solvent	Temp (°C)	Yield (%)
1	Cu(acac) ₂ (10)	NFSI (1.5)	MeOH (3.0)	CH ₃ CN	80	73
2	Cu(acac) ₂ (10)	None	MeOH (3.0)	CH ₃ CN	80	0
3	Cu(acac) ₂ (10)	H ₂ O ₂	MeOH (3.0)	CH ₃ CN	80	0
4	None	NFSI (1.5)	MeOH (3.0)	CH ₃ CN	80	6

Reaction conditions: N-methyl-N-phenylbenzamide (0.2 mmol), catalyst, oxidant, additive, and solvent (2.0 mL) under a nitrogen atmosphere for 12 hours. Yields are for the isolated product.

Table 2: Substrate Scope of N-methyl Amides

Entry	Substrate	Product	Yield (%)
1	N-methyl-N-phenylbenzamide	N-phenylbenzamide	73
2	4-bromo-N-methyl-N-phenylbenzamide	4-bromo-N-phenylbenzamide	75
3	4-chloro-N-methyl-N-phenylbenzamide	4-chloro-N-phenylbenzamide	71
4	4-fluoro-N-methyl-N-phenylbenzamide	4-fluoro-N-phenylbenzamide	65
5	N-methyl-4-nitro-N-phenylbenzamide	4-nitro-N-phenylbenzamide	53
6	4-methoxy-N-methyl-N-phenylbenzamide	4-methoxy-N-phenylbenzamide	68
7	N-methyl-N-phenyl-[1,1'-biphenyl]-4-carboxamide	N-phenyl-[1,1'-biphenyl]-4-carboxamide	78
8	N-methyl-N-phenyl-2-naphthamide	N-phenyl-2-naphthamide	62
9	N-methyl-N-(p-tolyl)benzamide	N-(p-tolyl)benzamide	70
10	N-(4-methoxyphenyl)-N-methylbenzamide	N-(4-methoxyphenyl)benzamide	66
11	N-benzyl-N-methylbenzamide	N-benzylbenzamide	55
12	N,1-dimethyl-N-phenyl-1H-indole-3-carboxamide	N-phenyl-1H-indole-3-carboxamide	45

Reaction conditions: Substrate (0.2 mmol), Cu(acac)₂ (10 mol%), NFSI (1.5 equiv.), MeOH (3.0 equiv.), in CH₃CN (2.0 mL) at 80°C under N₂ for 12 h. Isolated yields.

Experimental Protocols

General Procedure for N-Demethylation of Amides

Materials:

- N-methyl amide substrate
- Copper(II) acetylacetone (Cu(acac)₂)
- N-Fluorobenzenesulfonimide (NFSI)
- Methanol (MeOH)
- Acetonitrile (CH₃CN), anhydrous
- Schlenk tube or similar reaction vessel
- Nitrogen or Argon gas supply
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

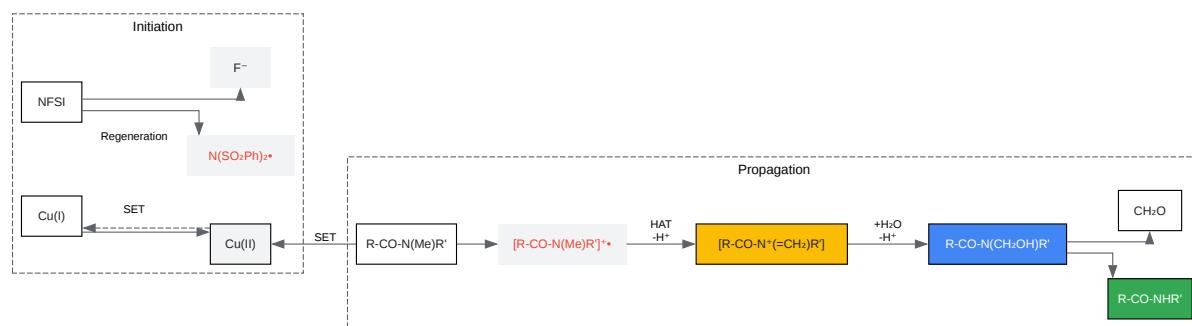
Protocol:

- To a dry Schlenk tube equipped with a magnetic stir bar, add the N-methyl amide substrate (0.2 mmol, 1.0 equiv), Cu(acac)₂ (5.2 mg, 0.02 mmol, 10 mol%), and NFSI (94.6 mg, 0.3 mmol, 1.5 equiv).
- Evacuate and backfill the tube with nitrogen or argon gas three times to ensure an inert atmosphere.
- Add anhydrous acetonitrile (2.0 mL) and methanol (24 μ L, 0.6 mmol, 3.0 equiv) to the reaction mixture via syringe.
- Seal the Schlenk tube and place it in a preheated oil bath at 80°C.

- Stir the reaction mixture for 12 hours.
- After completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired N-demethylated amide.
- Characterize the purified product using standard analytical techniques (^1H NMR, ^{13}C NMR, HRMS).

Visualizations

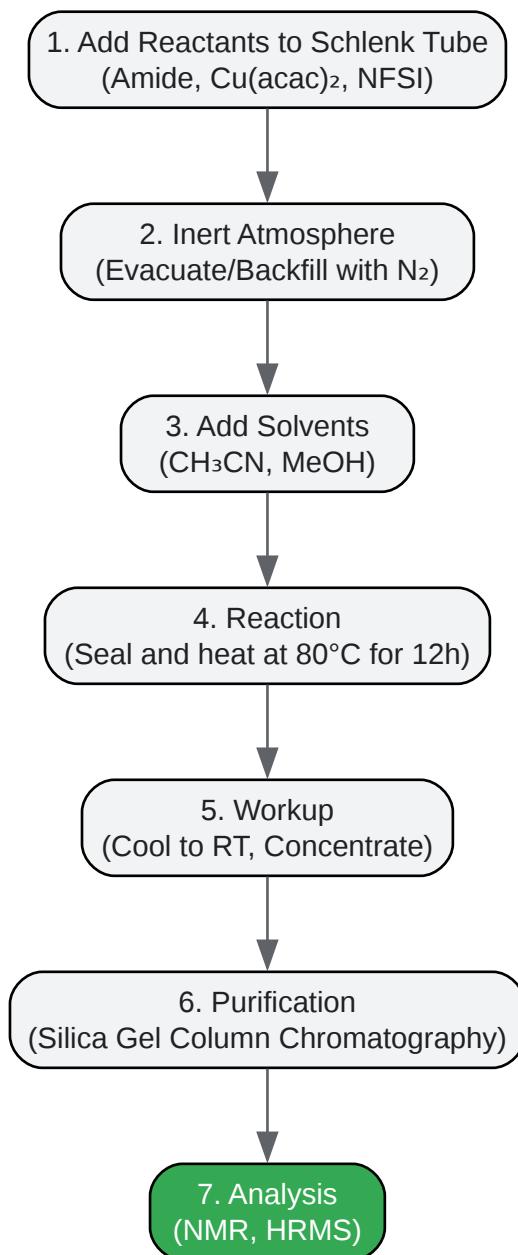
Proposed Reaction Mechanism



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Caption: Proposed mechanism for copper-catalyzed N-demethylation.

Experimental Workflow



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Caption: Step-by-step experimental workflow for N-demethylation.

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References

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